5-Methylbenz[a]anthracene
Description
5-Methylbenz[a]anthracene (5-MBA) is a polycyclic aromatic hydrocarbon (PAH) derived from benz[a]anthracene (BA) by the addition of a methyl group at the C5 position (Fig. 1). This substitution alters its physicochemical properties, metabolic pathways, and biological activity compared to its parent compound .
Properties
IUPAC Name |
5-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTXDSVUTXAPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945871 | |
| Record name | 5-Methyltetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-96-2, 43178-22-9 | |
| Record name | 5-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043178229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyltetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E32 5-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA1M14J11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenz[a]anthracene typically involves a series of reactions starting from commercially available compounds. One common method includes the bromination of benz[a]anthracene followed by a methylation reaction. The overall yield of this synthesis can be as high as 82% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key steps involve ensuring the purity and stability of the intermediate compounds to achieve a high yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced aromatic hydrocarbons.
Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Carcinogenicity Studies
Tumor Initiation Activity
5-Methylbenz[a]anthracene is known for its tumor-initiating properties. Research has demonstrated that it exhibits significant tumor-initiating activity in mouse models. In a study involving the application of various methyl-substituted benz[a]anthracenes on mouse skin, it was found that 5-MBA had a notable ability to initiate tumors, although less potent than its 7,12-dimethyl counterpart . The structure-activity relationship indicates that methyl substitution enhances tumorigenic activity compared to other substitutions like fluorine .
DNA Adduct Formation
The formation of DNA adducts is critical in understanding the mechanism of action of carcinogens. In SENCAR mice treated with 7-methylbenz[a]anthracene (7-MBA), significant levels of DNA adducts were identified, correlating with its tumor-initiating activity. The predominant adduct was identified as (+) anti-7-MBADE-trans-N2-dGuo, highlighting the specific interactions between 5-MBA and DNA . Such studies are essential for elucidating the pathways through which 5-MBA contributes to cancer development.
Environmental Toxicology
Detection and Analysis
This compound is also studied in environmental contexts due to its presence as a pollutant. It is classified under carcinogens and is analyzed in various environmental samples to assess contamination levels. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify 5-MBA in environmental matrices, providing insights into its distribution and potential health impacts .
Summary of Applications
Case Studies
- Mouse Skin Tumor Studies : A study published in the Journal of the National Cancer Institute evaluated various methyl-substituted benz[a]anthracenes and found that 5-MBA's tumor initiation activity was significantly influenced by the position of methyl groups .
- DNA Adduct Analysis : Research focusing on SENCAR mice demonstrated that topical application of 7-MBA resulted in specific DNA adducts being formed, which are critical for understanding the carcinogenic mechanisms of PAHs .
- Environmental Monitoring : Various studies have utilized HPLC techniques to monitor levels of 5-MBA in environmental samples, emphasizing its relevance as an environmental contaminant and potential health hazard .
Mechanism of Action
The mechanism of action of 5-Methylbenz[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing cancer. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways involved include those related to oxidative stress and cellular apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Parent and Methylated Benz[a]anthracenes
Key Findings :
- Lipid Peroxidation : 5-MBA induces lipid peroxidation at 50% of BA’s activity, likely due to steric hindrance from the C5 methyl group reducing interaction with cellular membranes .
- Chromatographic Behavior : Methyl position significantly affects retention times and Kovats indices in gas chromatography (GC). For instance, 5-MBA elutes later (50.96 min) than 7-MBA (38.91 min), reflecting differences in polarity and molecular interactions .
Comparison with Halogenated Derivatives
Halogenation of 5-MBA alters its reactivity and toxicity:
- 7-Bromo-5-MBA : Synthesized via NBS in DMF, this derivative restores lipid peroxidation activity to BA levels (100%), likely due to the bromine atom enhancing electrophilicity .
- 5-Bromomethyl-BA: Produced using NBS in CCl₄, this compound serves as a precursor for hydroxylated metabolites but shows reduced carcinogenicity compared to 5-MBA .
Table 2: Reactivity of Halogenated 5-MBA Derivatives
Metabolic and Toxicological Differences
- 5-MBA vs. DMBA: DMBA’s dual methyl groups (C7 and C12) facilitate diol-epoxide formation, leading to potent DNA binding. In contrast, 5-MBA primarily forms quinones under UVA exposure, causing oxidative DNA damage .
- 5-MBA vs. 7-OHM-12-MBA: Hydroxylation at C7 (7-OHM-12-MBA) reduces carcinogenicity by 80% compared to DMBA, highlighting the critical role of methyl group positioning in metabolic activation .
Environmental and Bioremediation Perspectives
- Biodegradation : 5-MBA and its derivatives show strong binding affinities (−8.2 to −9.3 kcal/mol) with manganese peroxidase, a fungal enzyme used in anthracene bioremediation .
- Photodegradation: Like BaP and anthracene, 5-MBA generates endoperoxides and quinones under UV light, contributing to environmental persistence and toxicity .
Biological Activity
5-Methylbenz[a]anthracene (5-MBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its biological activity, particularly its potential carcinogenic properties. This article provides a comprehensive overview of the biological activity of 5-MBA, including its mechanisms of action, toxicological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a methyl group at the fifth position of the benz[a]anthracene structure. This structural modification influences its chemical reactivity and biological activity significantly, particularly in terms of carcinogenicity.
The biological activity of 5-MBA primarily involves its interaction with cellular components, especially DNA. The compound can form DNA adducts, leading to mutations that may initiate carcinogenesis. The mechanisms include:
- DNA Adduct Formation : 5-MBA can covalently bind to DNA, resulting in structural changes that disrupt normal cellular functions.
- Oxidative Stress : Exposure to 5-MBA can induce oxidative stress, which is characterized by the production of reactive oxygen species (ROS) that damage cellular components, including lipids and proteins .
- Photoirradiation Effects : When exposed to UV light, 5-MBA undergoes photochemical reactions that generate reactive intermediates capable of causing further DNA damage .
Toxicological Studies
Numerous studies have investigated the toxicological effects of 5-MBA across various biological systems. Key findings include:
- Carcinogenic Potential : Classified as a mildly carcinogenic compound, 5-MBA exhibits lower potency compared to other PAHs like benzo[a]pyrene . Its carcinogenicity is influenced by metabolic activation pathways that convert it into more reactive forms.
- Cellular Effects : In vitro studies have shown that exposure to 5-MBA leads to significant cytotoxicity and DNA strand breaks in various cell lines . The compound's ability to induce apoptosis has also been documented.
- Animal Studies : Research involving animal models indicates that chronic exposure to 5-MBA can lead to tumor formation. For instance, studies have shown that mice exposed to high doses developed tumors in various organs .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-MBA, it is essential to compare it with structurally similar PAHs:
| Compound | Carcinogenicity | Mechanism of Action |
|---|---|---|
| Benz[a]anthracene | High | Strong DNA adduct formation |
| 1-Methylbenz[a]anthracene | Moderate | Similar pathways as 5-MBA |
| 3-Methylbenz[a]anthracene | Low | Less reactive due to methyl position |
| 7-Bromo-5-methylbenz[a]anthracene | Moderate | Enhanced reactivity due to bromination |
The presence of the methyl group at the fifth position in 5-MBA enhances its reactivity compared to non-methylated counterparts but reduces it relative to other highly substituted PAHs.
Case Studies and Research Findings
- Oxidative Stress Induction : A comparative study demonstrated that alkylated PAHs like 5-MBA induce higher levels of oxidative stress compared to their non-alkylated counterparts. This was evidenced by increased ROS production and lipid peroxidation in exposed organisms .
- Mutagenicity Testing : In mutagenicity assays using Salmonella typhimurium, 5-MBA showed significant mutagenic potential when combined with UVA light exposure, indicating enhanced toxicity under specific environmental conditions .
- Environmental Impact Studies : Research on sediment samples from industrial areas revealed that fractions containing 5-MBA exhibited high AhR (Aryl hydrocarbon receptor) activity, suggesting its role as an environmental pollutant with potential health risks .
Q & A
What are the recommended safety protocols and engineering controls for handling 5-Methylbenz[a]anthracene in laboratory settings?
Basic Question
Methodological Answer:
- Engineering Controls: Use Class I, Type B biological safety hoods for mixing or preparing solutions to prevent inhalation exposure . Implement local exhaust ventilation for single-exposure risks and general ventilation for skin/eye irritants .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection. Use respirators with HEPA filters if airborne concentrations exceed recommended levels .
- Storage: Store in tightly sealed containers in cool, well-ventilated areas away from oxidizing agents (e.g., peroxides, chlorates) .
- Decontamination: Use wet methods or vacuums with HEPA filters for cleanup; dry sweeping is prohibited .
Which analytical methods are most effective for quantifying this compound in environmental or biological samples?
Basic Question
Methodological Answer:
- Fluorescence Spectroscopy: Leverage its extended conjugated system for quantification. Example: Fluorescence intensity (I) can be calculated using the formula , where (anthracene derivative) and (proportionality constant) .
- Chromatography: Use HPLC or GC-MS with isotope-labeled internal standards (e.g., deuterated analogs) for precision .
- Quality Control: Include limit of detection (LOD: 0.4 µg/kg) and limit of quantitation (LOQ: 1.1 µg/kg) validations for trace analysis .
What experimental evidence supports the carcinogenic potential of this compound, and how does its methyl group influence activity?
Advanced Question
Methodological Answer:
- Mechanistic Studies: this compound induces DNA adducts via metabolic activation by cytochrome P450 enzymes, leading to mutations in Salmonella typhimurium and mammalian cells .
- Methyl Group Impact: The methyl group at position 5 enhances lipid solubility, increasing bioavailability. However, its carcinogenicity is ~50% lower than unsubstituted benz[a]anthracene due to steric hindrance in metabolic activation .
- In Vivo Models: Use rodent dermal application or subcutaneous injection protocols, monitoring tumor incidence over 12–24 weeks .
How does UVA photoirradiation alter the reactivity of this compound, and what are the implications for environmental toxicity?
Advanced Question
Methodological Answer:
- Photoactivation: UVA exposure (7–21 J/cm²) generates reactive oxygen species (ROS), inducing lipid peroxidation in cellular membranes. This is quantified via malondialdehyde (MDA) assays .
- Comparative Reactivity: this compound produces 50% less ROS than benz[a]anthracene but matches its parent compound when halogenated (e.g., 7-Br-5-MBA) .
- Experimental Design: Conduct irradiations in quartz cuvettes under controlled oxygen levels, using ESR spectroscopy to detect free radicals .
How can researchers resolve contradictions in genotoxicity data for this compound across studies?
Advanced Question
Methodological Answer:
- Data Reconciliation: Address variability by standardizing metabolic activation systems (e.g., S9 liver homogenate concentrations) and exposure durations .
- Confounding Factors: Control for co-exposure to other PAHs or oxidants in environmental samples. Use purified compounds (>99%) to isolate effects .
- Statistical Tools: Apply meta-analysis frameworks to aggregate data from sister chromatid exchange (SCE) and micronucleus assays .
What synthetic routes are available for preparing this compound, and how is purity validated?
Basic Question
Methodological Answer:
- Synthesis: Use Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of AlCl₃. Purify via column chromatography (silica gel, hexane:ethyl acetate 9:1) .
- Purity Assessment: Validate with TLC (Rf = 0.45 in hexane) and HPLC (C18 column, λ = 254 nm). Match retention times to certified reference standards (e.g., CAS 2319-96-2) .
How do structural modifications (e.g., methylation, halogenation) affect the photophysical and toxicological properties of benz[a]anthracene derivatives?
Advanced Question
Methodological Answer:
- Structure-Activity Relationships (SAR):
- Experimental Framework: Compare HOMO-LUMO gaps via DFT calculations and correlate with toxicity assays .
What statistical design optimizes experimental parameters to minimize this compound formation in complex matrices?
Advanced Question
Methodological Answer:
- Box-Behnken Design (BBD): Optimize variables (e.g., temperature, pH, reaction time) with three-level factorial experiments. Example: For smoked meat, BBD identified optimal conditions as 24.9 min cooking, 7.9% fat ratio, and 21.8 cm distance from heat source, reducing PAH formation by 70% .
- Validation: Confirm results via response surface methodology (RSM) and ANOVA (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
